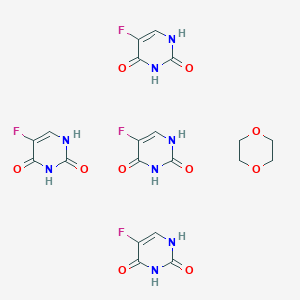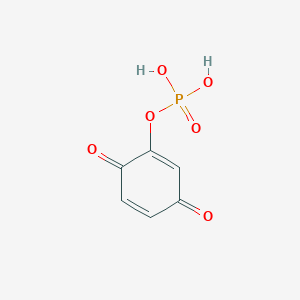
3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate is a chemical compound with a unique structure that includes a cyclohexa-1,4-diene ring with two oxo groups and a dihydrogen phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate typically involves the oxidation of a precursor compound, such as 3,6-dihydroxycyclohexa-1,4-diene, using nitrogen oxides in the presence of a molecular sieve . The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using similar precursors and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitrogen oxides for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as 3,6-dihydroxycyclohexa-1,4-dien-1-yl derivatives and substituted phosphates.
Scientific Research Applications
3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate involves its interaction with molecular targets, such as enzymes and proteins. The compound can act as an electron acceptor, facilitating redox reactions in biological systems . Its phosphate group allows it to participate in phosphorylation reactions, which are crucial in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid: This compound has a similar cyclohexa-1,4-diene ring with oxo groups but includes additional carboxylic acid groups.
N-(3,6-Dioxo-cyclohexa-1,4-dienyl)-acetamide: This compound features an acetamide group instead of the phosphate group.
Uniqueness
3,6-Dioxocyclohexa-1,4-dien-1-yl dihydrogen phosphate is unique due to its combination of a cyclohexa-1,4-diene ring with oxo groups and a dihydrogen phosphate group. This structure allows it to participate in a wide range of chemical and biological reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
675582-99-7 |
|---|---|
Molecular Formula |
C6H5O6P |
Molecular Weight |
204.07 g/mol |
IUPAC Name |
(3,6-dioxocyclohexa-1,4-dien-1-yl) dihydrogen phosphate |
InChI |
InChI=1S/C6H5O6P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H,(H2,9,10,11) |
InChI Key |
WUOZCHGGPDNJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


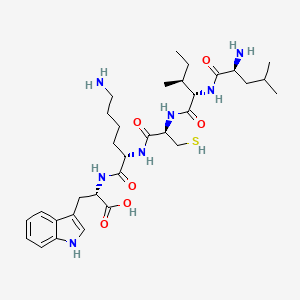
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
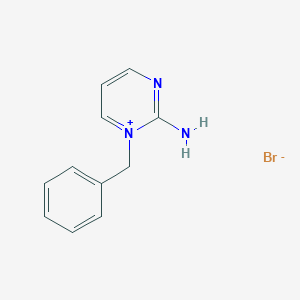
![2,12-dimethoxy-7,17-dioxapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B12535839.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
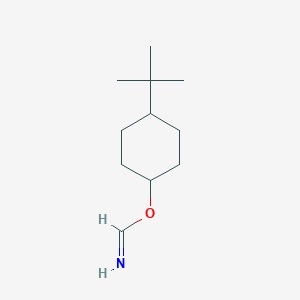
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
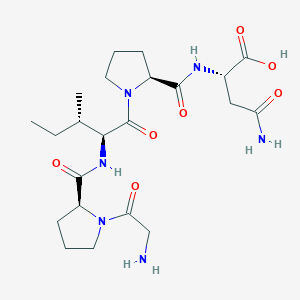
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

